

IUPAC name for N,N,3-Trimethylazetidin-3-amine dihydrochloride

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Compound of Interest

Compound Name: *N,N,3-Trimethylazetidin-3-amine dihydrochloride*

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An In-Depth Technical Guide to **N,N,3-Trimethylazetidin-3-amine Dihydrochloride**: A Versatile Building Block for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **N,N,3-Trimethylazetidin-3-amine dihydrochloride**, tailored for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, characterization, and application, offering field-proven insights into its handling and utility as a strategic molecular scaffold.

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.^{[1][2]} Its strained ring system imparts unique conformational rigidity and serves as a versatile bioisosteric replacement for more common groups like piperidines or pyrrolidines, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability. Azetidine derivatives are integral components of molecules exhibiting a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.^{[1][3][4]} **N,N,3-Trimethylazetidin-3-amine dihydrochloride** represents a highly functionalized and strategically important member of this

class, offering multiple points for synthetic diversification. This guide will serve as a definitive resource for its scientific understanding and practical application.

Section 1: Core Molecular Identity and Physicochemical Properties

The formal IUPAC name for the compound is **N,N,3-trimethylazetidin-3-amine dihydrochloride**. It is crucial to recognize that this compound is supplied as a dihydrochloride salt, meaning both the endocyclic azetidine nitrogen and the exocyclic dimethylamino nitrogen are protonated. This salt form significantly influences its physical properties, particularly enhancing its solubility in polar solvents and its stability, though it also increases its hygroscopicity.

Chemical Structure

Caption: Structure of **N,N,3-Trimethylazetidin-3-amine dihydrochloride**.

Physicochemical Data Summary

The following table summarizes the key properties of this compound, compiled from various chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	133891-76-6	[5]
Molecular Formula	C ₆ H ₁₆ Cl ₂ N ₂	[5]
Molecular Weight	187.11 g/mol	[5]
Appearance	Solid / Crystalline Powder	
Purity	Typically ≥97%	
Solubility	Soluble in water and polar organic solvents like methanol.	[6]
Storage Temperature	Room temperature, under inert atmosphere.	[5]
Hygroscopicity	Hygroscopic; readily absorbs moisture from the air.[7][8]	-

Section 2: Retrosynthetic Analysis and Plausible Synthesis Pathway

The synthesis of functionalized azetidines is a non-trivial task due to the inherent ring strain of the four-membered heterocycle.[1] A logical synthetic approach to N,N,3-Trimethylazetidin-3-amine would involve the construction of a 3-aminoazetidine precursor followed by exhaustive methylation.

Proposed Synthetic Workflow

A common and effective strategy for building the azetidine core starts from 3-amino-1-propanol or related 3-halopropylamines.[9] The key steps involve protecting the amine, activating the hydroxyl group (e.g., as a tosylate), and then inducing an intramolecular cyclization.



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Caption: Plausible synthetic workflow for the target compound.

Causality Behind Experimental Choices:

- **N-Protection:** The initial amine must be protected (e.g., as a Boc-carbamate) to prevent it from acting as a nucleophile during the subsequent activation of the hydroxyl group. This ensures regioselectivity.
- **Hydroxyl Activation:** Converting the primary alcohol to a better leaving group, such as a tosylate, is essential. This transforms the oxygen from a poor leaving group ($-OH$) into an excellent one ($-OTs$), facilitating the subsequent nucleophilic attack.
- **Intramolecular Cyclization:** The use of a strong, non-nucleophilic base deprotonates the protected amine's nitrogen (if it's a secondary amine precursor) or, more commonly, the Boc-protected nitrogen is sufficiently nucleophilic to displace the tosylate in an intramolecular S_N2 reaction to form the strained four-membered ring.
- **Exhaustive Methylation:** Reductive amination using formaldehyde as the carbon source and a mild reducing agent like sodium triacetoxyborohydride is a highly efficient and controlled method for converting a primary amine to a dimethylamino group without over-alkylation to a quaternary ammonium salt.[\[10\]](#)[\[11\]](#)
- **Salt Formation:** The final free base is often an oil and can be unstable. Converting it to the dihydrochloride salt with ethereal HCl provides a stable, solid, and easily handleable product.

Section 3: Analytical Characterization - A Self-Validating System

Confirming the identity and purity of **N,N,3-Trimethylazetidin-3-amine dihydrochloride** is paramount. A combination of spectroscopic techniques provides a robust, self-validating dataset.

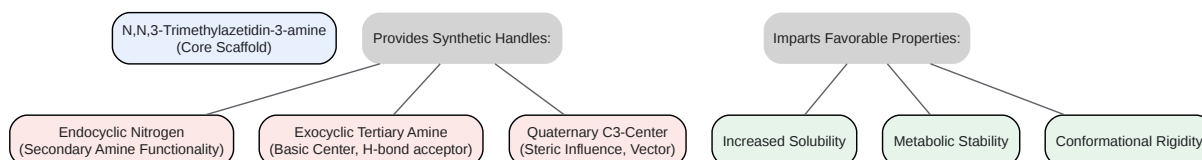
Predicted Spectroscopic Data

Technique	Feature	Predicted Chemical Shift / Value	Rationale
^1H NMR	$\text{N}^+\text{-H}$ protons (2H)	δ 9.0 - 12.0 ppm (very broad s)	Acidic protons on positively charged nitrogens, extensive hydrogen bonding, D_2O exchangeable. [12]
Azetidine CH_2 (4H)	δ 3.5 - 4.5 ppm (m)	Protons on carbons adjacent to a positively charged nitrogen are significantly deshielded. Complex splitting due to diastereotopicity.	
$\text{N}^+\text{-(CH}_3)_2$ (6H)	δ ~3.0 ppm (s)	Singlet for the two chemically equivalent methyl groups on the exocyclic nitrogen.	
Ring C-CH_3 (3H)	δ ~1.5 ppm (s)	Singlet for the methyl group attached to the quaternary C3 position of the ring.	
^{13}C NMR	Azetidine CH_2 (2C)	δ ~50-60 ppm	Carbons adjacent to the endocyclic nitrogen.
Quaternary C3	δ ~60-70 ppm	Quaternary carbon attached to two nitrogen atoms and a methyl group.	
$\text{N}^+\text{-(CH}_3)_2$ (2C)	δ ~40-50 ppm	Carbons of the dimethylamino group.	

Ring C-CH ₃ (1C)	δ ~20-25 ppm	Carbon of the methyl group on the ring.	
Mass Spec (ESI+)	[M+H] ⁺	m/z 115.12	Corresponds to the molecular weight of the free base (C ₆ H ₁₄ N ₂) plus a proton.
[M-CH ₃] ⁺	m/z 100.10	A common fragmentation pattern involving the loss of a methyl group.	
[CH ₂ =N(CH ₃) ₂] ⁺	m/z 58.06	Characteristic fragment from cleavage of the C3-N bond, forming a stable iminium ion. [13]	
IR Spectroscopy	N ⁺ -H Stretch	2400-3000 cm ⁻¹ (very broad, strong)	Characteristic of ammonium hydrochloride salts.
C-H Stretch	2850-2980 cm ⁻¹ (medium-strong)	Aliphatic C-H stretching from methyl and methylene groups.	
C-N Stretch	1000-1250 cm ⁻¹ (medium)	Stretching vibrations of the carbon-nitrogen bonds in the molecule. [12]	

Section 4: Applications in Drug Development

N,N,3-Trimethylazetid-3-amine dihydrochloride is not an active pharmaceutical ingredient itself but rather a valuable building block. Its utility stems from the strategic combination of its structural features.



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Caption: Strategic value of the scaffold in drug design.

- **Vectorial Projection:** The gem-dimethylamino and methyl groups at the C3 position create a defined three-dimensional vector. When incorporated into a larger molecule, this allows chemists to project substituents into specific regions of a biological target's binding pocket.
- **Modulation of Basicity:** The molecule contains two basic centers with different pKa values. The exocyclic tertiary amine can be used as a basic handle to improve solubility or engage in hydrogen bonding, while the endocyclic nitrogen provides a reactive site for further elaboration.
- **Scaffold Hopping and Bioisosterism:** The azetidine core can replace larger, more flexible, or more lipophilic rings (like piperidine), a strategy known as "scaffold hopping." This can fine-tune a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Section 5: Field-Proven Experimental Protocols

Protocol 1: Handling and Storage of a Hygroscopic Amine Salt

Trustworthiness: Amine hydrochlorides are notoriously hygroscopic, meaning they readily absorb water from the atmosphere.^{[7][8]} Improper handling can lead to the formation of a sticky solid, inaccurate weighing, and potential degradation.^[14] This protocol ensures the integrity of the material.

- **Acclimatization:** Before opening, allow the sealed container to warm to ambient laboratory temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
- **Inert Atmosphere Operations:** Whenever possible, handle the solid inside a glove box or glove bag with a dry nitrogen or argon atmosphere.
- **Rapid Weighing:** If an inert atmosphere is not available, open the container for the briefest possible time. Use a clean, dry spatula and weigh the required amount into a pre-tared, sealed vial. Do not leave the main container open to the air.
- **Storage:** Tightly reseal the primary container immediately after use. For long-term storage, place the container inside a secondary sealed bag or desiccator containing a drying agent like silica gel or Drierite. Store at room temperature as recommended.^[5]

Protocol 2: Representative N-Arylation via Buchwald-Hartwig Coupling

Expertise: This protocol demonstrates the utility of the endocyclic secondary amine as a nucleophile in a modern cross-coupling reaction, a common step in drug development. The choice of ligand, base, and solvent is critical for success with this sterically hindered amine.

- **Reaction Setup:** To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq.), **N,N,3-Trimethylazetidin-3-amine dihydrochloride** (1.2 eq.), a palladium catalyst such as $\text{Pd}_2(\text{dba})_3$ (2 mol%), and a suitable phosphine ligand like XPhos (4 mol%).
- **Inerting:** Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
- **Solvent and Base Addition:** Add anhydrous toluene as the solvent, followed by the addition of a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu , 2.5 eq.). The base is crucial for deprotonating the ammonium salt to generate the free amine in situ and to facilitate the catalytic cycle.
- **Reaction:** Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

- **Workup:** After completion, cool the reaction to room temperature. Quench carefully with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- **Purification:** Purify the crude product via flash column chromatography on silica gel to yield the desired N-arylated tertiary amine.

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